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Compound of Interest

Compound Name: Ethyl 2-oxovalerate

Cat. No.: B129232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
Ethyl 2-oxovalerate (CAS No: 50461-74-0), a valuable reagent in organic synthesis. The
document presents Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data in a structured format, supplemented with detailed experimental protocols and a
visual workflow for spectroscopic analysis.

Molecular Structure and Properties

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate, possesses the molecular formula
C7H1203.[1][2][3] Its structure features a terminal ethyl ester group and a ketone functionality
at the second carbon position of a five-carbon chain.

Molecular Weight: 144.17 g/mol [1][3] Exact Mass: 144.078644241 Da[1]

Spectroscopic Data

The following sections summarize the essential spectroscopic data for the characterization of
Ethyl 2-oxovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for Ethyl 2-oxovalerate are presented below.
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Table 1: *H NMR Spectroscopic Data for Ethyl 2-oxovalerate (500 MHz, CDCls)[4]

. . Coupling

Chemical Shift Lo . .

Multiplicity Integration Constant (J) Assignment
(3) ppm

Hz

4.32 Quartet (q) 2H 7.3 -OCH2CHs
2.81 Triplet () 2H 7.3 -C(O)CH2CHa-
1.67 Sextet 2H 7.3 -CH2CH2CHs
1.37 Triplet (t) 3H 7.3 -OCH2CHs
0.97 Triplet (t) 3H 7.3 -CH2CHs3

Table 2: 13C NMR Spectroscopic Data for Ethyl 2-oxovalerate (125.8 MHz, CDCIs3)[4]

Chemical Shift (6) ppm Assignment
194.7 C=0 (Ketone)
161.4 C=0 (Ester)
62.3 -OCH2CHs
41.2 -C(O)CH2CHa-
16.6 -CH2CH2CHs
14.0 -OCH2CHs
13.5 -CH2CHs

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorptions for Ethyl 2-oxovalerate are predicted based on the functional

groups present.

Table 3: Predicted Infrared (IR) Absorption Data for Ethyl 2-oxovalerate
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Wavenumber (cm~?)

Bond Vibration

Functional Group

~1740-1720 C=0 stretch Ester
~1715 C=0 stretch Ketone
~1200 C-O stretch Ester
~2975-2860 C-H stretch Aliphatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-oxovalerate[2]

Adduct Predicted m/z
[M+H]* 145.08592
[M+Na]* 167.06786
[M+NHa]* 162.11246
[M+K]* 183.04180
[M-H]~ 143.07136

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data

presented above. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Ethyl 2-oxovalerate in about 0.7
mL of deuterated chloroform (CDClIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

o Data Acquisition:
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o Transfer the solution to a 5 mm NMR tube.
o Acquire *H and 3C NMR spectra on a 500 MHz NMR spectrometer.

o For 'H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1 second,
and the acquisition of 16 scans.

o For 3C NMR, a proton-decoupled sequence is used with a 45° pulse angle, a relaxation
delay of 2 seconds, and the acquisition of 1024 scans.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Chemical shifts are referenced to
the TMS signal at 0.00 ppm for *H and the CDCIs solvent peak at 77.16 ppm for 13C.

Infrared (IR) Spectroscopy

o Sample Preparation: Place a drop of neat Ethyl 2-oxovalerate liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

o Data Acquisition:
o Place the salt plates in the sample holder of an FTIR spectrometer.
o Record the spectrum over a range of 4000-400 cm~—1.
o Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of Ethyl 2-oxovalerate (approximately 1
mg/mL) in a suitable solvent such as methanol or acetonitrile.

o Data Acquisition:

o Introduce the sample into the mass spectrometer using an appropriate ionization
technique, such as electrospray ionization (ESI).
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o Acquire the mass spectrum in both positive and negative ion modes over a mass range of
m/z 50-500.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and any
significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 2-oxovalerate.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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